molecular formula C7H5FN4 B12982135 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine

3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine

Cat. No.: B12982135
M. Wt: 164.14 g/mol
InChI Key: JBFRSOBMIGREIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom and a 1,2,3-triazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound can also modulate signaling pathways by binding to specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the presence of both a fluorine atom and a triazole ring, which confer distinct electronic and steric properties. These features enhance its ability to form stable complexes with metals and interact with biological targets, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C7H5FN4

Molecular Weight

164.14 g/mol

IUPAC Name

3-fluoro-5-(2H-triazol-4-yl)pyridine

InChI

InChI=1S/C7H5FN4/c8-6-1-5(2-9-3-6)7-4-10-12-11-7/h1-4H,(H,10,11,12)

InChI Key

JBFRSOBMIGREIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C2=NNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.